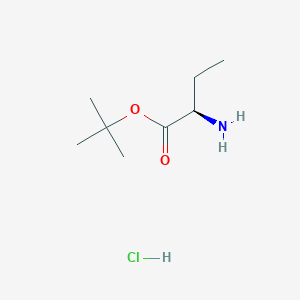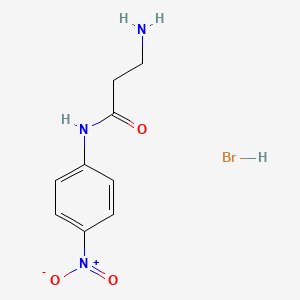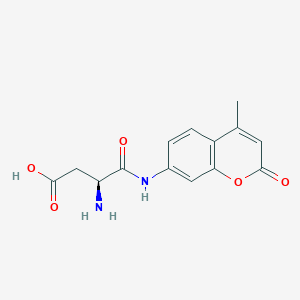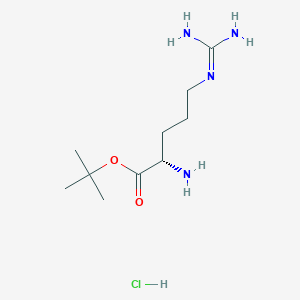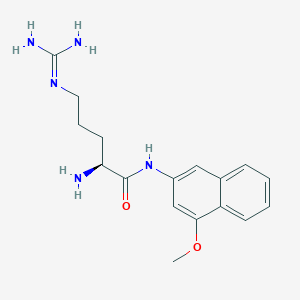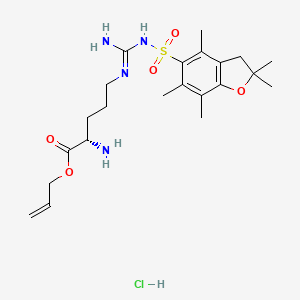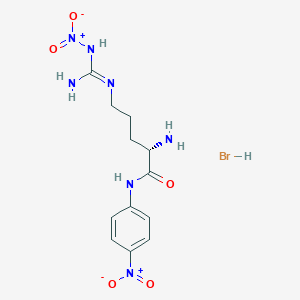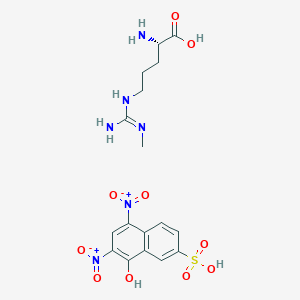
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” can be determined using various analytical techniques. For example, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinolines (THIQs), which include “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride”, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Drug Development
THIQs, including this compound, have been identified as ‘privileged scaffolds’ in drug development. They are used to design and synthesize novel biologically active derivatives for a range of treatments, including anti-inflammatory, anti-viral, anti-fungal, anti-cancer compounds, and treatments for Parkinson’s disease .
Synthesis of Natural Products and Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which include this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Treatment
Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Parkinson’s Disease Treatment
A compound isolated from Mucuna pruriens, which can be synthesized from this compound, has been traditionally used for the treatment of Parkinson’s disease .
Catechol-O-Methyltransferase Inhibition
A compound synthesized from this compound behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of THIQ analogs, including “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride”, involve the development of novel THIQ analogs with potent biological activity. This includes further studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSEUBQDFHGAC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

